molecular formula C23H27N7O2 B2396708 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide CAS No. 1170830-63-3

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide

Cat. No.: B2396708
CAS No.: 1170830-63-3
M. Wt: 433.516
InChI Key: DRSGDGIAGXSYAC-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific substitutions and functional groups.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been synthesized and shown to have various biological activities . The interaction of this compound with its targets could involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

These could include pathways related to cell proliferation, apoptosis, or other cellular functions .

Result of Action

Based on the activities of similar compounds, potential effects could include changes in cell proliferation, induction of apoptosis, or alterations in other cellular processes .

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-13-7-8-16(9-14(13)2)29-20-17(12-24-29)21(32)27-22(26-20)30-18(10-15(3)28-30)25-19(31)11-23(4,5)6/h7-10,12H,11H2,1-6H3,(H,25,31)(H,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSGDGIAGXSYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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